molecular formula C21H19NO3S2 B2436549 Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate CAS No. 477326-65-1

Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate

Cat. No.: B2436549
CAS No.: 477326-65-1
M. Wt: 397.51
InChI Key: MAKWUNRADXRLDK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions . Unfortunately, specific chemical reactions involving “Methyl 5-phenyl-3-(3-(phenylthio)propanamido)thiophene-2-carboxylate” are not detailed in the available literature.

Scientific Research Applications

Cytotoxic Agents : A study by Mohareb, et al. (2016) focused on the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives, evaluating their potential as anti-cancer agents. The research aimed to create cyclized systems with anti-proliferative activity, leading to the synthesis of twenty-one compounds. Some of these compounds showed significant activity against tumor cell lines, indicating their potential in cancer therapy (Mohareb et al., 2016).

Immunosuppressive Activities : Another study conducted by Axton et al. (1992) explored the synthesis of novel immunosuppressive butenamides, utilizing thiophene derivatives in the synthesis process. The study aimed to produce compounds with immunosuppressive activity towards proliferating T-lymphocytes, highlighting the potential of thiophene derivatives in immune modulation (Axton et al., 1992).

Antimicrobial and Antifungal Properties : Mabkhot et al. (2015) synthesized derivatives of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, assessing their in-vitro antimicrobial activity. The study revealed compounds with potent antimicrobial properties, indicating the relevance of thiophene derivatives in developing new antimicrobial agents (Mabkhot et al., 2015).

Molecular Structure Analysis : Smith et al. (2006) provided an in-depth analysis of the molecular structure of polymorphic forms of thiophene derivatives using solid-state NMR and electronic structure calculations. This research aimed to understand the influence of molecular conformation on the physical properties of these compounds, contributing to the knowledge base required for their application in various scientific domains (Smith et al., 2006).

Properties

IUPAC Name

methyl 5-phenyl-3-(3-phenylsulfanylpropanoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-25-21(24)20-17(14-18(27-20)15-8-4-2-5-9-15)22-19(23)12-13-26-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKWUNRADXRLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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